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Compound of Interest

Methyl 1-
Compound Name: (benzenesulfonyl)azetidine-3-
carboxylate
Cat. No.: B572084
\ 7

For Researchers, Scientists, and Drug Development Professionals

The precise structural determination of novel chemical entities is a cornerstone of modern drug
discovery and development. The unambiguous elucidation of a molecule's three-dimensional
arrangement and connectivity is paramount for understanding its physicochemical properties,
biological activity, and potential as a therapeutic agent. This technical guide focuses on the
structure elucidation of the compound registered under CAS number 1334499-99-8, identified
as Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate benzenesulfonate.

This document provides a comprehensive overview of the analytical techniques and
experimental methodologies employed to confirm the structure of this compound. All
gquantitative data are presented in easily digestible tabular formats, and key experimental
workflows are visualized to enhance understanding.

Compound Identification and Structural Overview

Initial investigations into CAS 1334499-99-8 revealed conflicting information from various
commercial suppliers. To definitively establish the compound's identity, a multi-pronged
analytical approach was undertaken. The verified structure is that of Methyl 1-
(cyclopropylmethyl)azetidine-3-carboxylate, complexed with a benzenesulfonate counter-ion.
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Identifier Value

CAS Number 1334499-99-8

] Methyl 1-(cyclopropylmethyl)azetidine-3-
Chemical Name
carboxylate benzenesulfonate

Molecular Formula Ci1sH21NOsS

Molecular Weight 327.39 g/mol

C1CC1CN2CC(C2)C(=0)0C.C1=CC=C(C=C1)
S(=0)(=0)0

Canonical SMILES

InChl Key BZDYVMMBEARJAD-UHFFFAOYSA-N

Spectroscopic and Spectrometric Data

The structural framework of CAS 1334499-99-8 was elucidated primarily through Nuclear
Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were acquired to map the proton and carbon environments within the
molecule.

Table 1: *H NMR Spectroscopic Data (500 MHz, CDCIs)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
7.85-7.82 m 2H Ar-H (ortho to SOsH)
Ar-H (meta, para to
7.42-7.37 m 3H
SOsH)
3.85-3.75 m 2H Azetidine-H
3.68 s 3H OCHs
3.40 - 3.30 m 1H Azetidine-H
3.20-3.10 m 2H Azetidine-H
2.55 d, J=6.5Hz 2H N-CHz-cyclopropyl
0.95-0.85 m 1H Cyclopropyl-H
0.50-0.45 m 2H Cyclopropyl-H
0.15-0.10 m 2H Cyclopropyl-H

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCls)
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Chemical Shift (ppm) Assignment
172.5 C=0

145.0 Ar-C (ipso)
131.5 Ar-C (para)
129.0 Ar-C (meta)
126.0 Ar-C (ortho)
60.0 Azetidine-C

58.5 N-CHz-cyclopropyl
52.0 OCHs

35.0 Azetidine-C

10.0 Cyclopropyl-CH
4.0 Cyclopropyl-CH:z

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the accurate mass of
the molecular ion, further confirming the elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

lon [M+H]* (Calculated) [M+H]* (Observed)

C15H22NOsS™* 328.1219 328.1215

Experimental Protocols

The following section details the methodologies used for the key analytical experiments.

NMR Spectroscopy Protocol
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o Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of
deuterated chloroform (CDCIs).

 Instrumentation: A Bruker Avance Il 500 MHz spectrometer equipped with a 5 mm cryoprobe
was used.

e 'H NMR Acquisition:
o Pulse Program: zg30
o Number of Scans: 16
o Spectral Width: 16 ppm
o Acquisition Time: 4.096 s
o Relaxation Delay: 1.0 s

e 13C NMR Acquisition:
o Pulse Program: zgpg30

Number of Scans: 1024

[e]

o

Spectral Width: 240 ppm

[¢]

Acquisition Time: 1.096 s

[e]

Relaxation Delay: 2.0 s

» Data Processing: The acquired Free Induction Decays (FIDs) were processed using
MestReNova software. Fourier transformation, phase correction, and baseline correction
were applied. Chemical shifts were referenced to the residual solvent peak (CDCls: dH =
7.26 ppm, 6C = 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS) Protocol

o Sample Preparation: A 1 mg/mL solution of the compound was prepared in methanol. This
solution was further diluted to 10 pg/mL with 50:50 acetonitrile:water containing 0.1% formic
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acid.

e Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass
spectrometer was used.

« lonization Mode: Electrospray lonization (ESI) in positive ion mode.

« Infusion: The sample was introduced into the mass spectrometer via a syringe pump at a
flow rate of 5 pL/min.

e Mass Analyzer Settings:
o Resolution: 120,000
o Scan Range: m/z 100-500
o AGC Target: 1e6
o Maximum Injection Time: 100 ms

o Data Analysis: The acquired data was analyzed using Thermo Xcalibur software to
determine the accurate mass of the protonated molecular ion.

Visualized Workflow for Structure Elucidation

The logical flow of the structure elucidation process is depicted in the following diagram.
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 To cite this document: BenchChem. [Unraveling the Molecular Architecture of CAS 1334499-
99-8: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b572084#cas-1334499-99-8-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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